molecular formula C5ClF7 B3040232 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene CAS No. 1759-63-3

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene

Cat. No. B3040232
CAS RN: 1759-63-3
M. Wt: 228.49 g/mol
InChI Key: XUMFLKOMBYRBCK-UHFFFAOYSA-N
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Description

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene is a chemical compound with the molecular formula C5ClF7 . It has a molecular weight of 228.50 .


Molecular Structure Analysis

The molecule contains a total of 13 bonds. There are 13 non-H bonds, 1 multiple bond, 1 double bond, and 1 five-membered ring . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 62.1±40.0 °C . The density is predicted to be 1.68±0.1 g/cm3 .

Scientific Research Applications

Green Chlorofluorocarbon Substitutes

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene is of significant interest as a green chlorofluorocarbon substitute. It belongs to a category of five-membered ring fluorides, known for their environmental friendliness and flexibility in various applications. Studies have explored its electrophilic and nucleophilic reactivity, thermal stability, and environmental properties using computational methods. The substitution effects on these compounds have been shown to influence their electronic properties and environmental impact, validating their potential as substitutes for harmful chlorofluorocarbons (Zhang, Ma, Quan, & Zhang, 2022).

Synthesis and Reaction Studies

The synthesis and reaction studies of compounds including this compound have been a topic of research. For example, one study involved the transformation of terminal alkenes into chloro-iodoalkanes, illustrating the potential for creating complex molecules from simpler ones. This highlights the chemical flexibility and usefulness of such compounds in various synthetic applications (Miyano, Hokari, Umeda, & Hashimoto, 1980).

Photochromic Organoboron-based Dithienylcyclopentene Modulation

This compound and similar compounds have been studied for their application in modulating photochromic properties. The modulation of photochromic properties in molecules like dithienylcyclopentenes (DTEs) using various ions, including fluoride and mercuric ions, is an area of interest. This has implications for optoelectronic technologies, such as optical data storage and molecular machines (Zhou et al., 2007).

Green Solvent Synthesis

The synthesis of heptafluorocyclopentane, which involves the transformation of this compound, has been researched for its potential as a new generation of green solvent. This reflects the growing interest in developing environmentally friendly solvents for various industrial applications (Zhang, Qing, Quan, & Sekiya, 2016).

Environmental Influence of Fluorinated Cyclopentenes

The environmental impact of fluorinated cyclopentenes, including this compound, has been a subject of study. Research has shown that these compounds are stable under common storage and practical use conditions, and possess low global warming potentials and zero ozone depletion potentials. This makes them promising as environmentally friendly chemicals (Wu et al., 2020).

properties

IUPAC Name

1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF7/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMFLKOMBYRBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880171
Record name 1-Chloroheptafluorocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1759-63-3
Record name 1-Chloroheptafluorocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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